

Fexaramine: Application Notes and Protocols for Studying Intestinal Barrier Function

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Compound of Interest

Compound Name: Fexarene

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Introduction

Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation. Notably, Fexaramine is characterized by its intestine-restricted activity, which minimizes systemic exposure and potential side effects, making it an invaluable tool for investigating the role of intestinal FXR in health and disease.[1][2] One of the key areas of interest is the role of intestinal FXR in maintaining the integrity of the intestinal barrier. This barrier, formed by a single layer of epithelial cells and intercellular tight junctions, is crucial for preventing the translocation of harmful luminal contents into the bloodstream.[3] Dysregulation of the intestinal barrier is implicated in the pathogenesis of various inflammatory and metabolic diseases.

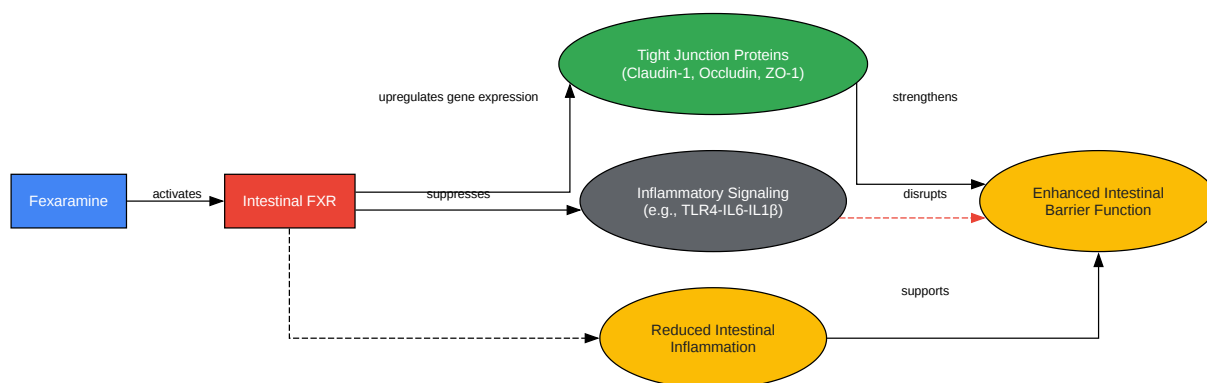
These application notes provide a comprehensive overview of the use of Fexaramine as a tool to study and modulate intestinal barrier function, complete with detailed protocols for both in vivo and in vitro models.

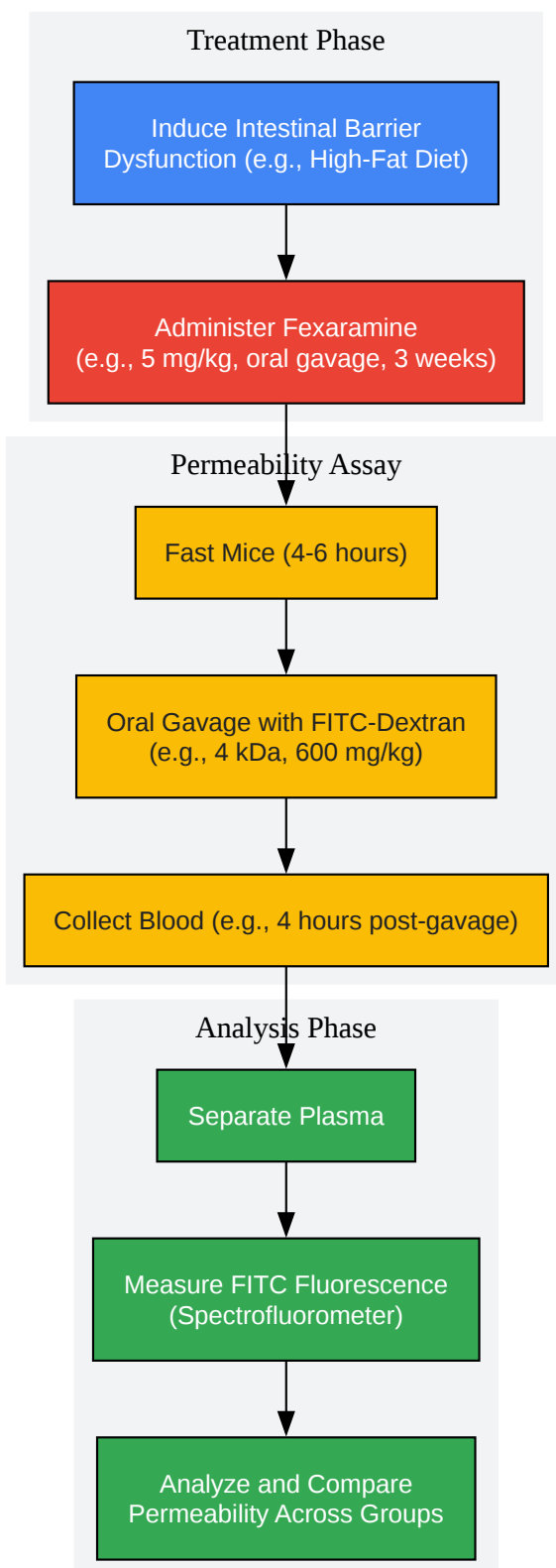
Mechanism of Action: Fexaramine and Intestinal Barrier Integrity

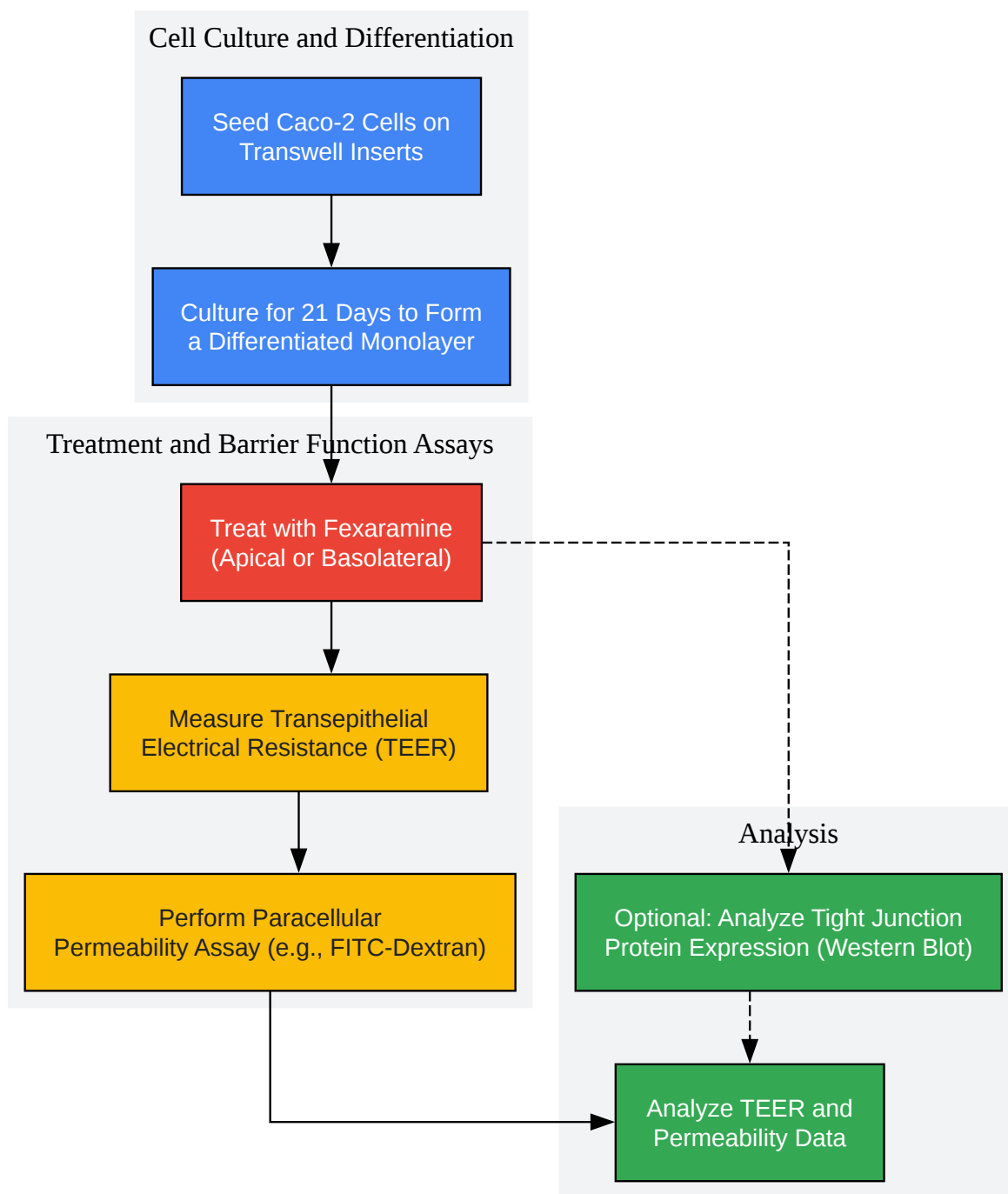
Fexaramine exerts its effects on the intestinal barrier primarily through the activation of FXR in the enterocytes.[2] FXR activation initiates a signaling cascade that leads to the enhanced expression of proteins crucial for the formation and maintenance of tight junctions, the primary structures governing paracellular permeability.

Signaling Pathway

The activation of intestinal FXR by Fexaramine leads to a downstream signaling cascade that strengthens the intestinal barrier. A key mechanism is the upregulation of tight junction proteins, including Claudins, Occludin, and Zonula Occludens-1 (ZO-1).[2] Furthermore, FXR activation can suppress inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which are known to compromise barrier integrity.[2]







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